molecular formula C10H9ClN2O2 B7722125 N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide CAS No. 63631-10-7

N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide

Cat. No.: B7722125
CAS No.: 63631-10-7
M. Wt: 224.64 g/mol
InChI Key: NMWAFBAIRRHXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide is an organic compound with a molecular formula of C10H9ClN2O2 This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Conversion to N-(5-chloro-2-methoxyphenyl)-2-aminoacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(5-chloro-2-methoxyphenyl)-methanesulfonamide: Contains a methanesulfonamide group instead of a cyanoacetamide group.

    N-(5-chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide: Contains an isoxazole moiety.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanoacetamide moiety is particularly important for its role in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-9-3-2-7(11)6-8(9)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWAFBAIRRHXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392506
Record name N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63631-10-7
Record name N-(5-chloro-2-methoxyphenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.